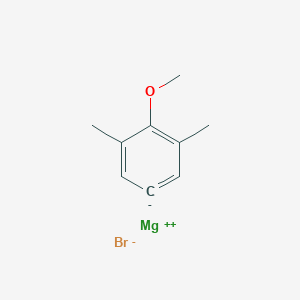

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

Description

Properties

IUPAC Name |

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPAONKQJCLPAB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512822 | |

| Record name | Magnesium bromide 4-methoxy-3,5-dimethylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185416-17-5 | |

| Record name | Magnesium bromide 4-methoxy-3,5-dimethylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (CAS 185416-17-5)

Content Type: Technical Whitepaper Subject: Organometallic Synthesis & Applications in Asymmetric Catalysis Audience: Synthetic Chemists, Process Development Scientists, and R&D Leads

Part 1: Executive Summary & Core Directive

Identity: CAS 185416-17-5 refers to 3,5-Dimethyl-4-methoxyphenylmagnesium bromide , a specialized Grignard reagent typically supplied as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).[1]

Significance: Unlike generic phenylmagnesium halides, this reagent carries a highly electron-rich aryl moiety (3,5-dimethyl-4-methoxyphenyl). Its primary utility lies in the synthesis of sterically demanding, electron-rich phosphine ligands (e.g., the Mandyphos and Walphos families). These ligands are critical components in transition-metal catalyzed asymmetric hydrogenations, enabling the enantioselective manufacturing of high-value Active Pharmaceutical Ingredients (APIs).

Strategic Value: In drug development, the "3,5-dimethyl-4-methoxy" substitution pattern is often employed to tune the electronic properties of a ligand without imposing excessive steric bulk, thereby optimizing the turnover frequency (TOF) and enantiomeric excess (ee) of catalytic cycles.

Part 2: Chemical Identity & Physicochemical Properties[2]

Datasheet Snapshot

| Property | Data |

| Chemical Name | 3,5-Dimethyl-4-methoxyphenylmagnesium bromide |

| CAS Number | 185416-17-5 |

| Molecular Formula | C₉H₁₁BrMgO |

| Molecular Weight | 239.40 g/mol |

| Appearance | Dark brown to amber liquid (solution) |

| Concentration | Typically 0.5 M in THF or 2-MeTHF |

| Density | ~0.949 g/mL (at 25 °C) |

| Boiling Point | 66 °C (solvent dependent, THF) |

| Flash Point | -17 °C (solvent dependent) |

| Sensitivity | Air & Moisture Sensitive (Pyrophoric potential) |

Structural Analysis

The molecule features a magnesium bromide moiety attached to a phenyl ring. The ring is substituted with:

-

Methoxy group (-OMe) at C4: Strong electron-donating group (EDG) via resonance.

-

Methyl groups (-Me) at C3 and C5: Weak EDGs via hyperconjugation; provide steric protection to the methoxy group and the metal center.

This combination makes the carbon-magnesium bond highly polarized and nucleophilic, yet the steric bulk at the meta positions prevents unwanted side reactions (like ortho-lithiation/magnesiation during ligand synthesis).

Part 3: Applications in Drug Development & Catalysis

Primary Application: Synthesis of Chiral Ligands (Mandyphos Type)

The most authoritative application of CAS 185416-17-5 is in the synthesis of Ferrocenyl Bis-Phosphine Ligands (e.g., Mandyphos, Josiphos).

Mechanism: The Grignard reagent acts as a nucleophile to displace leaving groups (typically chlorides) on phosphorus centers. When reacting with a chiral ferrocenyl backbone (e.g., containing a dichlorophosphine moiety), it installs the electron-rich 3,5-dimethyl-4-methoxyphenyl group onto the phosphorus.

Impact on Catalysis:

-

Electronic Effect: The electron-rich aryl groups increase the electron density on the phosphorus atom, which in turn makes the metal center (e.g., Rh, Ir, Pd) more electron-rich. This facilitates oxidative addition steps in catalytic cycles.

-

Enantioselectivity: The specific steric profile of the 3,5-dimethyl substitution creates a "chiral pocket" that directs the stereochemistry of the substrate during hydrogenation.

Secondary Application: Suzuki-Miyaura Coupling Precursors

This Grignard is used to synthesize arylboronic acids or boronates (e.g., 3,5-dimethyl-4-methoxyphenylboronic acid). These are subsequent building blocks for Suzuki couplings to install the aryl moiety into biaryl drug scaffolds.

Part 4: Experimental Protocols & Methodologies

Handling & Safety (The "Schlenk" Standard)

Trustworthiness: This reagent reacts violently with water and oxygen. All manipulations must occur under an inert atmosphere (Nitrogen or Argon).

Protocol: Syringe Transfer

-

Preparation: Oven-dry all glassware overnight. Flame-dry the Schlenk flask under vacuum and backfill with Argon (3 cycles).

-

Pressure Equalization: Ensure the source bottle has a positive pressure of Argon. Insert a deflated balloon or Argon line needle into the septum before withdrawing liquid.

-

Withdrawal: Use a gas-tight syringe (glass or chemically resistant plastic) with a long needle (12-18 gauge). Flush the syringe with Argon 3 times.

-

Transfer: Withdraw the required volume. Avoid pulling the plunger past the barrel limit. Inject slowly into the reaction vessel (cooled to 0°C or -78°C depending on the protocol) along the flask wall to prevent splashing.

Titration Protocol (Validating Concentration)

Commercial Grignard reagents degrade over time. Precise stoichiometry is vital for ligand synthesis. Use the Knochel Titration Method .

-

Reagent: Weigh accurately ~100 mg of iodine (I₂) into a dry vial. Dissolve in 2 mL dry THF.

-

Titration: Add the Grignard reagent dropwise via a microliter syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from dark brown (Iodine) to colorless (formation of MgI₂ and aryl iodide).

-

Calculation:

Synthesis Workflow: Ligand Generation

The following diagram illustrates the workflow for synthesizing a Mandyphos-type ligand using CAS 185416-17-5.[1][2]

Caption: Synthesis pathway for chiral phosphine ligands via nucleophilic substitution using CAS 185416-17-5.

Part 5: References & Citations[1][2][4][5][6]

-

Fisher Scientific. 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal. Retrieved from .

-

PubChem. Magnesium bromide 4-methoxy-3,5-dimethylbenzen-1-ide (Compound Summary). National Library of Medicine. Retrieved from .

-

Knochel, P., et al. A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis 2006. (Standard Protocol Reference).

-

Solvias AG. Ligand Families: Mandyphos. (Contextual reference for ligand structures containing 3,5-dimethyl-4-methoxyphenyl moieties).

Sources

IUPAC name for magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

The following technical guide is structured as a high-level monograph for researchers and process chemists. It prioritizes mechanistic understanding, reproducible protocols, and safety in the handling of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide .

Optimized Synthesis, Reactivity Profile, and Application in Medicinal Chemistry[1]

CAS: 185416-17-5 | Formula: C₉H₁₁BrMgO | M.W.: 239.40 g/mol IUPAC: Magnesium; 2-methoxy-1,3-dimethylbenzene-5-ide; bromide Common Alias: 4-Methoxy-3,5-dimethylphenylmagnesium bromide[1][2]

Chemical Architecture & Reactivity Profile[1][3]

Structural Analysis

The target compound is an aryl Grignard reagent derived from 4-bromo-2,6-dimethylanisole .[1] Its structural uniqueness lies in the specific substitution pattern:

-

Electronic Effects: The aromatic ring is highly electron-rich.[1][3] The methoxy group (para to the Mg-C bond) acts as a strong resonance donor (+R), while the two methyl groups (meta to the Mg-C bond) provide inductive donation (+I).[1]

-

Steric Environment: Unlike ortho-substituted Grignards (e.g., Mesitylmagnesium bromide), the magnesium center in this molecule is relatively unhindered because the methyl groups are located at the 3,5-positions relative to the metal.[1] However, the product formed after nucleophilic attack introduces a sterically congested 2,6-dimethylanisole moiety, which is a valuable pharmacophore for blocking metabolic oxidation.[1]

The Stability Paradox

While the steric hindrance at the magnesium center is low, the high electron density of the ring strengthens the C-Mg bond relative to electron-deficient aryls.[1] However, this same electron density makes the precursor (aryl bromide) sluggish to undergo oxidative insertion with magnesium metal due to the strengthening of the C-Br bond via resonance.[1]

Senior Scientist Insight: The induction period for this specific Grignard is notoriously variable.[1][3] The electron-rich nature of the precursor passivates the magnesium surface.[1] Standard "iodine crystal" activation often fails to sustain the reaction.[3] We recommend DIBAL-H activation or the Knochel-Turbo approach if standard initiation fails.[1]

Optimized Synthesis Protocol (Self-Validating)

This protocol is designed for a 1.0 M scale in THF. It includes a mandatory titration step to validate active species concentration, ensuring the reagent is fit for stoichiometric coupling.[3]

Reagents & Equipment

-

Precursor: 4-Bromo-2,6-dimethylanisole (CAS 14804-38-7).[1] Purity >98%.

-

Magnesium: Turnings (freshly crushed) or Rieke Mg (for difficult cases).[3]

-

Solvent: Anhydrous THF (H₂O < 50 ppm).

-

Activator: 1,2-Dibromoethane (0.05 eq) or DIBAL-H (1 mol%).[1]

Step-by-Step Methodology

Step 1: Magnesium Activation (The "Dry Stir") [1]

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Add Mg turnings (1.1 eq).

-

Critical: Stir dry turnings vigorously under N₂ for 30 minutes to mechanically expose fresh metal surfaces (mechanochemical activation).

Step 2: Initiation

-

Add enough THF to cover the Mg turnings.[3]

-

Observe for ethylene evolution (bubbling) and cloudiness.[3] If no reaction occurs within 5 minutes, gently heat to 40°C.

Step 3: Controlled Addition

-

Dissolve 4-Bromo-2,6-dimethylanisole (1.0 eq) in remaining THF.

-

Add 10% of the solution to the activated Mg.[3] Wait for the exotherm.[3][4]

-

Once reflux is self-sustaining, add the remaining solution dropwise over 1 hour.

-

Causality: A slow addition rate prevents the formation of Wurtz coupling byproducts (biaryls), which are favored by high local concentrations of the halide.[3]

Step 4: Maturation

-

Reflux gently for 2 hours after addition is complete.

-

Cool to room temperature. The solution should be dark grey/brown.[3]

Validation: The Knochel Titration

Do not assume theoretical yield.

-

Aliquot 1.0 mL of the Grignard solution.

-

Quench with saturated I₂ in LiCl solution.

-

Back-titrate with 0.1 M Na₂S₂O₃ using starch indicator.[1][3]

-

Target Concentration: 0.85 – 0.95 M.

Data Summary & Physical Properties[1][5]

| Property | Value | Notes |

| Appearance | Dark Brown/Grey Liquid | Clear solutions indicate oxidation/failure.[1][3] |

| Density | 0.949 g/mL | At 25°C (0.5M in THF) |

| Boiling Point | 65°C (THF) | Solvent dependent.[3] |

| Flash Point | -17°C | Highly Flammable.[1][2][3] |

| Solubility | THF, 2-MeTHF, Et₂O | Insoluble in hydrocarbons (precipitates).[1] |

| Active Species | RMgBr[2][3][5][6] · (THF)₂ | Exists in Schlenk equilibrium.[3] |

Mechanism & Pathway Visualization[1]

The following diagram illustrates the formation pathway and the Schlenk equilibrium, which dictates the reactivity of the species in solution.

Figure 1: Oxidative insertion pathway via Single Electron Transfer (SET) mechanism.[1]

Applications in Drug Discovery[1]

This reagent is a "privileged building block" for introducing the 2,6-dimethylanisole motif.[1] This motif is strategically used in Medicinal Chemistry to:

-

Block Metabolic Soft Spots: The methyl groups at 3,5 (relative to Mg) become 2,6 (relative to OMe) in the product, protecting the ether oxygen from dealkylation by Cytochrome P450.[3]

-

Increase Lipophilicity: The two methyl groups add hydrophobic bulk without excessive molecular weight penalty.[3]

Key Reaction: Synthesis of Hindered Diaryl Methanols

Used in the synthesis of anti-mitotic agents and kinase inhibitors.[3]

Figure 2: Nucleophilic addition mechanism via the Zimmerman-Traxler transition state.[1]

Safety & Handling (SDS Summary)

Hazard Class: Flammable Liquid (Cat 2), Skin Corr.[3] (Cat 1B).[3][7]

-

Water Reactivity: Reacts violently with water to release heat and flammable gases.[1][3]

-

Peroxide Formation: As a solution in THF, it may form explosive peroxides upon prolonged storage.[3] Test for peroxides every 3 months.

-

Storage: Store at 2-8°C under Argon. Do not store in standard ground-glass joint flasks (freezing risk); use Young's tap Schlenk flasks or AcroSeal™ bottles.[1][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12914311, 3,5-Dimethyl-4-methoxyphenylmagnesium bromide.[1] Retrieved from [Link][1]

-

Knochel, P., et al. (2006). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction.[3] Angewandte Chemie International Edition.[3] (Contextual grounding for titration methods).

- BenchChem.Application Notes: 3,5-Dimethylbenzylmagnesium Bromide in Pharmaceutical Synthesis.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal , Thermo Scientific 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-methoxyphenyl magnesium bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. murov.info [murov.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

Technical Guide: NMR Characterization of (4-Methoxy-3,5-dimethylphenyl)magnesium Bromide

This guide details the spectroscopic characterization of the Grignard reagent derived from 2-methoxy-1,3-dimethylbenzene (commonly known as 2,6-dimethylanisole ).[1][2]

Nomenclature Clarification: The string "2-methoxy-1,3-dimethylphenyl" is chemically ambiguous regarding the position of the magnesium moiety. Based on standard synthetic pathways from the parent 2,6-dimethylanisole (2-methoxy-m-xylene), the most stable and commercially relevant Grignard species is formed at the para position (position 4), where steric hindrance is minimized compared to the meta positions.[1]

Therefore, this guide focuses on (4-methoxy-3,5-dimethylphenyl)magnesium bromide (also referred to as 4-magnesio-2,6-dimethylanisole ).[1][2]

Chemical Identity & Structural Logic

The target molecule is a sterically hindered aryl Grignard reagent.[2] The presence of two ortho-methyl groups relative to the methoxy substituent creates a unique electronic environment that stabilizes the molecule but complicates initiation.[1][2]

Structural Nomenclature

-

Parent Scaffold: 2,6-Dimethylanisole (2-methoxy-1,3-dimethylbenzene).[1][2][3]

-

Precursor: 4-Bromo-2,6-dimethylanisole (CAS: 14804-38-7).[1][2][3]

-

Active Species: (4-Methoxy-3,5-dimethylphenyl)magnesium bromide.[1][2]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the critical "Schlenk Equilibrium" active in solution, which complicates NMR interpretation.

Figure 1: Synthesis pathway and solution-state dynamics of the target Grignard reagent.[1]

1H and 13C NMR Data Specifications

The characterization of Grignard reagents requires a comparative analysis between the Precursor (Aryl Halide) and the Active Species (Ar-MgBr) . The most diagnostic feature of Grignard formation is the upfield shift (shielding) of the protons ortho to the magnesium atom.

Table 1: Comparative 1H NMR Data (400 MHz, THF-d8 / CDCl3)

Note: Grignard shifts are reported for THF-d8 solution.[1][2] Precursor shifts are in CDCl3.

| Proton Assignment | Precursor: 4-Bromo-2,6-dimethylanisole (δ ppm) | Active Grignard: Ar-MgBr (δ ppm) | Diagnostic Shift (Δδ) | Multiplicity |

| Ar-H (Ortho to Mg) | 7.16 | 6.55 – 6.65 | -0.5 to -0.6 (Upfield) | Singlet (2H) |

| Methoxy (-OCH3) | 3.70 – 3.95 | 3.60 – 3.75 | Minor | Singlet (3H) |

| Aryl-Methyl (-CH3) | 2.28 | 2.15 – 2.25 | Minor | Singlet (6H) |

Table 2: Comparative 13C NMR Data (100 MHz)

Carbon shifts confirm the ipso-substitution.

| Carbon Assignment | Precursor (δ ppm) | Active Grignard (δ ppm) | Notes |

| C-O (Ipso) | 156.2 | ~155.0 | Quaternary |

| C-Me (Meta to Mg) | 133.1 | ~131.0 | Quaternary |

| C-H (Ortho to Mg) | 131.5 | 140.0 – 142.0 | Deshielded (Typical for C-Mg) |

| C-Mg (Ipso) | 116.4 (C-Br) | Broad / Not Observed | Quadrupolar broadening by Mg |

| Methoxy (-OCH3) | 59.6 | ~58.5 | - |

| Methyl (-CH3) | 16.0 | ~16.5 | - |

Critical Mechanistic Insight: The protons ortho to the Magnesium (Ar-H) shift upfield due to the high electron density on the anionic carbon attached to the electropositive magnesium. Conversely, the Carbon attached to the Mg often shifts downfield or disappears due to the quadrupolar relaxation of the

Mg nucleus.

Experimental Protocol: In-Situ Characterization

Direct NMR analysis of Grignard reagents is sensitive to moisture and oxygen.[2] The No-D NMR technique or the use of a sealed capillary insert is recommended to maintain anhydrous conditions.[1][2]

Protocol A: "No-D" NMR Monitoring (Recommended)

This method avoids the use of expensive deuterated solvents for the bulk reaction mixture, preventing H/D exchange artifacts.

-

Sample Prep: Withdraw 0.6 mL of the reaction mixture (in THF) using a generic syringe purged with Argon.

-

Locking: Place a sealed capillary tube containing Acetone-d6 or Benzene-d6 inside the NMR tube.[1][2] This provides the lock signal and chemical shift reference without contaminating the sample.[2]

-

Acquisition:

-

Run a standard 1H sequence.

-

Suppression: If the THF solvent signal (peaks at ~1.85 and ~3.76 ppm) saturates the receiver, use a solvent suppression sequence (e.g., wet or presat).

-

-

Validation: Look for the disappearance of the precursor singlet at 7.16 ppm and the emergence of the new singlet at ~6.60 ppm .

Protocol B: Deuterolysis (Quench Study)

To confirm the exact position of the Grignard, a D2O quench is performed.

-

Take 0.5 mL of the Grignard solution.

-

Add to a vial containing 0.2 mL D2O (Heavy Water).

-

Result: The product will be 4-deuterio-2,6-dimethylanisole .

-

1H NMR: The aromatic signal (normally 3H) will integrate to 2H (the meta protons). The triplet splitting pattern of the parent molecule will collapse into a singlet (or broadened singlet) because the coupling partner (H-4) is replaced by Deuterium.

-

Visualization of NMR Shift Logic

The following diagram explains the electronic effects causing the diagnostic shifts observed in the Grignard reagent compared to the bromide precursor.

Figure 2: Electronic influence of Magnesium vs. Bromine on ortho-proton chemical shifts.[1]

References

-

PubChem. (2025).[2][5] 2,6-Dimethylanisole Compound Summary. National Library of Medicine.[2] [Link]

-

Reich, H. J. (2024).[2] WinPLT NMR Data: Chemical Shifts of Organolithium and Grignard Reagents. University of Wisconsin-Madison.[1][2][6] [Link][1]

-

Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for substituent effects on benzene rings).

Sources

- 1. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR [m.chemicalbook.com]

- 2. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-二甲基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Characterization of Substituted Phenylmagnesium Bromides: A Comprehensive Mass Spectrometry Guide

Executive Summary

The mass spectrometry analysis of substituted phenylmagnesium bromides (Grignard reagents) presents a "Stability-Ionization Paradox." These organometallic species are non-volatile salts that are highly reactive to the protic solvents and atmospheric moisture required by standard ionization sources (ESI/APCI).

Direct injection into a standard LC-MS setup invariably leads to hydrolysis, yielding the protonated arene (Ph-H) and false-negative results.[1] Therefore, accurate characterization requires a bifurcated approach:

-

Indirect Analysis (Derivatization): The industrial gold standard for quantification and titer determination.[1]

-

Direct Analysis (Inert ESI): The research frontier for structural confirmation of the organometallic complex.

This guide details the protocols, mechanistic interpretations, and safety frameworks for both approaches.

The Chemical Challenge: Hydrolysis vs. Analysis

Before attempting analysis, one must understand the degradation pathway. In a standard LC-MS environment, the Grignard reagent acts as a strong base.

Workflow Logic: The Fate of PhMgBr

The following diagram illustrates why standard analysis fails and how derivatization succeeds.

Caption: Figure 1.[1] Divergent pathways of Grignard analysis. Direct injection leads to hydrolysis (red), while derivatization (green/yellow) preserves chemical information.[1]

Method A: Indirect Analysis (Derivatization)

Purpose: Quantification of "Active" Grignard species vs. hydrolyzed impurities. Technique: GC-MS or LC-MS (Post-reaction).[1]

The most robust method involves quenching the reagent with a specific electrophile. This converts the unstable organometallic into a stable organic compound amenable to standard chromatography.

Protocol 1: The Deuterium Oxide (D2O) Quench

This is the definitive test for "active" magnesium species.

-

Mechanism: Ph-MgBr + D2O -> Ph-D + MgBr(OD)[1]

-

Differentiation:

-

Ph-H (m/z M): Represents starting material that had already hydrolyzed before analysis.[1]

-

Ph-D (m/z M+1): Represents material that was active Grignard at the moment of quenching.

-

Step-by-Step Procedure:

-

Preparation: Place 1.0 mL of anhydrous diethyl ether in a GC vial under Argon.

-

Quench: Add 100 µL of D2O (heavy water).

-

Sampling: Using a gas-tight syringe, draw 50 µL of the Grignard reagent.

-

Reaction: Inject the Grignard into the ether/D2O vial. Shake vigorously for 30 seconds. Caution: Exothermic.[1]

-

Extraction: Allow layers to separate. The organic (top) layer contains the deuterated arene.[2]

-

Analysis: Inject 1 µL of the organic layer into GC-MS.

Protocol 2: The Benzaldehyde Titration

Used when the molecular weight of the arene is too low for reliable detection or to prove nucleophilicity.

-

Mechanism: Ph-MgBr + Ph-CHO -> [Hydrolysis] -> Diphenylmethanol[1]

Step-by-Step Procedure:

-

Charge: Place 1.5 equivalents of benzaldehyde in a dried reaction vial with anhydrous THF.

-

Addition: Add the Grignard reagent dropwise at 0°C.

-

Incubation: Stir for 15 minutes at room temperature.

-

Workup: Quench with saturated NH4Cl (aq). Extract with Ethyl Acetate.[1][3]

-

Analysis: Analyze the organic phase by LC-MS or GC-MS.[1] Look for the secondary alcohol peak.

Data Interpretation Table

| Species Detected | m/z Signature | Interpretation |

| Protio-Arene (Ph-H) | M | Inactive. Degraded reagent or unreacted starting halide (if dehalogenated).[1] |

| Deutero-Arene (Ph-D) | M + 1 | Active. Confirms presence of reactive C-Mg bond.[1] |

| Starting Halide (Ph-Br) | M + 79/81 | Unreacted. Incomplete formation of Grignard.[1] |

| Homocoupling (Ph-Ph) | 2M - 2 | Side Product. Wurtz-type coupling impurity.[1] |

Method B: Direct Analysis (Inert ESI-MS)

Purpose: Structural confirmation of the organometallic complex and solvation state. Technique: ESI-MS with anhydrous solvent introduction.[1]

Critical Warning: This method requires a modified sample introduction system to prevent capillary clogging with magnesium hydroxides.[1]

The "Schlenk-to-Source" Workflow

Standard ESI sources are open to the atmosphere. For Grignards, we must maintain a "cone of inertness."[1]

Caption: Figure 2. Inert sample introduction workflow. High-pressure Nitrogen curtain gas is critical to protect the spray plume.

Experimental Parameters

-

Solvent: Anhydrous THF or dry Acetonitrile (MeCN).[1] Avoid Methanol/Water.[1]

-

Concentration: Dilute to ~10 µM in the glovebox.

-

Source Voltage: Low voltage (2.0 - 3.0 kV) to prevent discharge in organic solvents.

-

Cone Voltage: Higher (30-50V) to decluster solvent molecules, though some solvation is necessary for stability.[1]

Spectral Interpretation (Fragmentation)

In positive ESI mode, Grignards rarely fly as the neutral R-Mg-Br.[1] They appear as cationic clusters or solvent adducts.[1]

Key Spectral Features:

-

Magnesium Isotopes: Look for the distinct pattern of Mg:

-

Bromine Isotopes: If Br is retained, look for the 1:1 ratio of 79Br and 81Br.[1]

-

Common Ions:

References

-

Henderson, W., & McIndoe, J. S. (2005).[1] Mass Spectrometry of Inorganic, Coordination, and Organometallic Compounds. John Wiley & Sons.[1][4] (Foundational text on ESI of organometallics).

-

Coles, S. J., et al. (2019).[1] "Assigning the ESI mass spectra of organometallic and coordination compounds." University of Victoria.[1] Link

-

Sigma-Aldrich. (2023).[1] "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin. Link

-

Venter, A., et al. (2006).[1][5][6] "Droplet dynamics and ionization mechanisms in desorption electrospray ionization mass spectrometry." Analytical Chemistry. Link[1]

-

NIST Mass Spectrometry Data Center. "Benzene, deuterated (C6H5D) Mass Spectrum." NIST Chemistry WebBook.[1] Link

Sources

fundamental reactivity of 3,5-dimethyl-4-methoxyphenylmagnesium bromide

Optimizing Synthesis, Handling, and Nucleophilic Applications[1]

Executive Summary

3,5-Dimethyl-4-methoxyphenylmagnesium bromide (CAS: 185416-17-5) is a specialized, electron-rich aryl Grignard reagent employed as a critical building block in the synthesis of tubulin polymerization inhibitors, porphyrin derivatives, and complex agrochemicals.[1] Unlike simple phenylmagnesium halides, this reagent features a unique "push-pull" steric and electronic architecture: a highly nucleophilic carbon center driven by a para-methoxy group, yet sterically shielded at the distal position by flanking methyl groups.[1]

This guide provides a rigorous analysis of its reactivity profile, offering optimized protocols for its generation (including Turbo-Grignard strategies) and deployment in high-value carbon-carbon bond-forming reactions.[1]

Molecular Architecture & Electronic Profile[1]

To predict reactivity and troubleshoot synthetic failures, one must understand the specific electronic and steric environment of the magnesium center.[1]

Structural Analysis[1]

-

Nomenclature Clarification: The precursor is often cataloged as 4-bromo-2,6-dimethylanisole .[1] In the Grignard form, the magnesium is attached at the C1 position (phenyl parent numbering), placing the methyls at C3 and C5, and the methoxy group at C4.[1]

-

Electronic Effect (High Nucleophilicity): The C4-methoxy group acts as a powerful electron-donating group (EDG) via resonance (+M effect).[1] This increases the electron density at the C1-Magnesium bond, making this reagent significantly more nucleophilic than unsubstituted phenylmagnesium bromide.[1]

-

Steric Environment (Distal Shielding):

-

C1 (Mg Center): The ortho positions (C2, C6) are unsubstituted hydrogens. This means the nucleophilic site is sterically accessible , allowing rapid reaction with hindered electrophiles.

-

C4 (Methoxy Center): The meta methyl groups (C3, C5) create a "steric fence" around the oxygen. This protects the ether linkage from Lewis acid coordination or cleavage during harsh workups.

-

Reactivity Implications

| Feature | Synthetic Consequence |

| High Electron Density | Prone to Oxidative Homocoupling (Wurtz coupling) if T > 40°C. |

| Unsubstituted Ortho-Pos. | Rapid initiation; high reactivity toward bulky ketones.[1] |

| Para-Methoxy Group | Increases basicity; incompatible with acidic protons (pKa < 35). |

Synthesis Protocols

While commercially available (typically 0.5 M in THF), in-situ preparation is often required for unstable intermediates or cost efficiency.[1] Two methods are recommended: Method A for bulk scale, and Method B for high-precision/low-temperature applications.[1]

Method A: Classical Magnesium Insertion (Standard)

Best for: Large-scale, robust synthesis where heating is acceptable.[1]

Reagents:

-

4-Bromo-2,6-dimethylanisole (1.0 equiv)[1]

-

Magnesium turnings (1.2 equiv, mechanically activated)[1]

-

THF (Anhydrous, stabilizer-free)[1]

-

Iodine (crystal) or DIBAL-H (activator)[1]

Protocol:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings. Dry stir for 10 min. Add a single crystal of

and heat gently until purple vapor subsides (activates Mg surface). -

Initiation: Add 10% of the aryl bromide solution in THF. If no exotherm occurs within 5 min, add 50 µL of DIBAL-H (superior to MeMgBr for scavenging moisture without generating significant alkane byproducts).[1]

-

Propagation: Once reflux begins (solvent turns turbid/grey), add the remaining bromide dropwise to maintain a gentle reflux without external heating.

-

Completion: Reflux for 1 hour post-addition. Titrate using salicylaldehyde phenylhydrazone to determine precise molarity.

Method B: Turbo-Grignard Exchange (Knochel-Type)

Best for: Avoiding homocoupling and ensuring 100% active species at low temperature.[1]

Reagents:

Protocol:

-

Cool a solution of 4-bromo-2,6-dimethylanisole in THF to 0°C.

-

Stir at 25°C for 1-2 hours.

-

Mechanism: The LiCl breaks up polymeric Mg aggregates, accelerating the Br/Mg exchange rate by orders of magnitude compared to standard i-PrMgCl.

Visualization: Synthesis & Reactivity Pathways[1][5]

The following diagram illustrates the synthesis via Magnesiation and subsequent divergence into key application pathways.

Figure 1: Synthetic pathways for generation and application of the target Grignard reagent.[1]

Key Applications & Experimental Workflows

Synthesis of Tubulin Polymerization Inhibitors

This Grignard is a specific intermediate for synthesizing phenstatin analogues and benzophenones (e.g., 2-Amino-3,4,5-trimethoxybenzophenone).[1]

Workflow:

-

Substrate: Prepare a solution of the appropriate benzoyl chloride or nitrile (e.g., 2-nitrobenzoyl chloride).

-

Addition: Cool electrophile to -78°C (if acid chloride) or 0°C (if nitrile). Add Grignard slowly.

-

Note: For acid chlorides, use Transmetallation (add ZnCl2 or CuCN) to prevent over-addition to the alcohol.

-

-

Quench: Acidic hydrolysis yields the diaryl ketone.

Kumada-Corriu Cross-Coupling

Due to the electron-rich nature of the ring, this reagent performs exceptionally well in Nickel-catalyzed couplings.[1]

Protocol:

-

Catalyst: Ni(dppp)Cl2 (2 mol%).

-

Electrophile: Aryl triflate or bromide.

-

Conditions: Reflux in THF/Toluene.[5]

-

Observation: The electron-rich Grignard undergoes rapid oxidative addition to the Ni(II) center.

Troubleshooting & Safety (Self-Validating Systems)

The "Wurtz" Problem

Symptom: Low yield of Grignard; presence of 4,4'-dimethoxy-3,3',5,5'-tetramethylbiphenyl.[1] Cause: High local concentration of radical intermediates during initiation. Solution:

-

Switch to Method B (Turbo-Grignard) .

-

If using Method A, use Dilution Control : Add the bromide as a 0.5 M solution, not neat.

Titration (Validation)

Never assume commercial or prepared concentration. Validation Protocol:

-

Aliquot 0.5 mL Grignard solution.

-

Add to 2 mL MeOH (quenches to arene + MeOMgBr).

-

Add indicator (phenolphthalein).

-

Titrate with 1.0 M HCl.

-

Correction: This measures total base. For precise active Grignard, use No-D NMR with 1,5-cyclooctadiene as internal standard or titration with iodine/LiCl.[1]

Safety Data

-

Hazards: H260 (Emits flammable gas with water), H314 (Skin burns).

-

Storage: 2-8°C under Argon. AcroSeal™ or similar septum caps are mandatory to prevent hydrolysis.

References

-

Synthesis and Reactivity of Electron-Rich Grignards Source:LookChem / ECHEMI Database (CAS 185416-17-5) Context:[1] Confirmation of commercial availability and structure (3,5-dimethyl-4-methoxyphenylmagnesium bromide).[1]

-

Turbo-Grignard (Knochel-Hauser) Methodology Source: Krasovskiy, A., & Knochel, P. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Context: foundational protocol for Method B (LiCl-mediated exchange).[1]

-

Application in Tubulin Inhibitor Synthesis Source: Sigma-Aldrich Product Sheet (4-Methoxyphenylmagnesium bromide analogs).[1][6] Context: Cites use of methoxy-phenyl Grignards in synthesizing 2-Amino-3,4,5-trimethoxybenzophenone and (-)-centrolobine.[1][6]

-

Precursor Data (4-Bromo-2,6-dimethylanisole) Source: Sigma-Aldrich / PubChem.[1][6] Context: Physical properties of the starting bromide (CAS 14804-38-7) for synthesis planning.[1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Selective Metalation and Additions [sigmaaldrich.com]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 5. vapourtec.com [vapourtec.com]

- 6. 4-甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

literature review on the synthesis of sterically hindered Grignard reagents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary: The Steric Challenge

In modern drug discovery, introducing steric bulk (e.g., tert-butyl, adamantyl, mesityl groups) is a validated strategy to block metabolic hot spots and improve pharmacokinetic profiles. However, synthesizing the corresponding Grignard reagents is fraught with safety hazards and kinetic failures.

The classical formation of Grignard reagents (

This guide moves beyond standard textbook procedures, detailing three advanced methodologies to reliably synthesize sterically hindered Grignard reagents: LiCl-Mediated Exchange (Turbo Grignards) , Rieke Magnesium Activation , and Continuous Flow Processing .

Strategic Framework: Method Selection

Do not default to direct insertion (Mg + RX) for hindered substrates. Use the following logic to select the optimal synthetic route.

Figure 1: Decision matrix for selecting the synthesis method based on substrate functionality and halide type.

Method A: The "Turbo Grignard" (Halogen-Metal Exchange)

Best for: Functionalized aryl/heteroaryl bromides and iodides where direct insertion fails or tolerability is low.

The Mechanism

Traditional Grignard reagents form polymeric aggregates (Schlenk equilibrium) in solution, reducing their kinetic activity. Paul Knochel’s introduction of LiCl breaks these aggregates.[1] The Lithium cation coordinates the halide, breaking the magnesium polymeric network into highly reactive monomeric species.

Figure 2: LiCl-mediated de-aggregation increases the kinetic basicity of the Mg center, facilitating rapid halogen-metal exchange.

Protocol: Synthesis of 2,4,6-Triisopropylphenylmagnesium Bromide

Direct formation of this reagent is notoriously difficult due to the steric bulk of three isopropyl groups.

Reagents:

-

Precursor: 1-Bromo-2,4,6-triisopropylbenzene.

-

Exchange Reagent:

(1.3 M in THF).

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask under Argon flow.

-

Charging: Add 1-Bromo-2,4,6-triisopropylbenzene (10 mmol, 2.83 g) and anhydrous THF (10 mL).

-

Exchange: Cool to 0°C. Dropwise add

(11 mmol, 8.5 mL) over 5 minutes. -

Incubation: Stir at 25°C for 2 hours.

-

Validation: Aliquot 0.1 mL, quench with

, and check by GC-MS. Conversion >95% indicates success.

-

-

Usage: The resulting solution is ready for electrophilic trapping.

Why this works: The isopropyl group on the magnesium acts as a sacrificial exchange partner. The thermodynamic driving force is the formation of a more stable (less basic) aryl Grignard from the alkyl Grignard.

Method B: Rieke Magnesium (Activated Mg*)

Best for: Aryl chlorides, fluorides, or extremely hindered alkyl halides that are inert to standard turnings.

The Science of Activation

Standard magnesium turnings are passivated by an oxide layer (

Protocol: Preparation of Rieke Mg & Reaction with Adamantyl Bromide

Safety Note: Rieke Mg is pyrophoric when dry. Handle strictly under Argon.

Step-by-Step Workflow:

-

Reduction: In a Schlenk flask, dissolve Naphthalene (22 mmol) and Li metal (20 mmol) in THF (15 mL). Stir until deep green (Lithium Naphthalenide forms).

-

Mg Generation: Dropwise add anhydrous

(10 mmol in THF). The solution turns black as fine Mg powder precipitates. Stir for 30 mins. -

Insertion: Cool the slurry to -78°C (essential to prevent Wurtz coupling).

-

Addition: Add 1-Bromoadamantane (10 mmol) dissolved in THF.

-

Warming: Allow to warm slowly to Room Temperature over 3 hours.

-

Filtration: Cannula filter the solution to remove excess salts before use.

Method C: Continuous Flow Synthesis

Best for: Scale-up and safety. Flow chemistry mitigates the risk of thermal runaway by minimizing the active volume of hazardous reagents.

Flow Reactor Design

A packed-bed reactor containing Mg turnings allows for high surface area contact without the accumulation of unreacted halide common in batch reactors.

Figure 3: Schematic of a continuous flow setup for Grignard generation. The packed bed ensures immediate consumption of the halide, preventing induction period accumulation.

Protocol: Mesitylmagnesium Bromide in Flow

-

Column Prep: Pack a stainless steel column (

) with Mg turnings. Activate by flushing with 1M DIBAL-H in THF, then wash with pure THF. -

Feed Solution: 1.0 M 2-Bromomesitylene in THF with 0.5 M LiCl (LiCl aids in keeping the Mg surface clean).

-

Parameters:

-

Flow rate: 1.0 mL/min.

-

Temperature: 40°C.[2]

-

Residence time: ~10 minutes.

-

-

Operation: Pump the solution through the column. The effluent is the active Grignard reagent, which can be fed directly into a second reactor containing an electrophile.

Quantitative Comparison & Validation

Table 1: Yield Comparison of Hindered Grignard Synthesis Methods

| Substrate | Method | Reaction Time | Yield (%) | Major Byproduct |

| t-Butyl-Cl | Direct (Batch) | 6-8 hrs | 60-70% | Wurtz Coupling |

| t-Butyl-Cl | Flow (Packed Bed) | 20 mins | 92% | None |

| Mesityl-Br | Direct (Batch) | 4 hrs | 75% | Hydrolysis (incomplete) |

| Mesityl-Br | Turbo Exchange | 2 hrs | >95% | None |

| Adamantyl-Br | Rieke Mg | 3 hrs | 85% | Reduction (R-H) |

Validation Protocol (Titration)

Never assume the concentration based on starting materials. Titrate before use.

-

Method: Salicylaldehyde Phenylhydrazone titration.

-

Procedure: Dissolve indicator in THF (yellow). Add Grignard dropwise.[3] End point is a sharp color change to bright orange (formation of the dianion).

-

Calculation:

References

-

Knochel, P., et al. (2004).[1][4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

-

Rieke, R. D., & Bales, S. E. (1974). Activated metals.[5][6][7] IV. Preparation and reactions of highly reactive magnesium metal. Journal of the American Chemical Society.

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Mg Insertion Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents. Angewandte Chemie.

-

Organ, M. G., et al. (2009). Flow Chemistry Strategies for the Synthesis of Grignard Reagents. Chemistry – A European Journal.

-

Organic Syntheses. (1976). Preparation of t-Butylmagnesium Chloride. Organic Syntheses, Coll. Vol. 5, p.1141.

Sources

- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. prepchem.com [prepchem.com]

- 4. Selective Metalation and Additions [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Methoxy Paradox: Electronic Modulation of Grignard Reagent Stability and Kinetics

Executive Summary

The introduction of a methoxy (-OMe) group into an aromatic Grignard system introduces a fundamental chemical duality: it acts as a kinetic inhibitor during reagent formation but serves as a thermodynamic modulator of the resulting nucleophile. For drug development scientists, understanding this dichotomy is critical. While the electron-donating resonance (+M) effect of the methoxy group strengthens the C-X bond—often leading to dangerous induction periods during synthesis—the same effect enhances the nucleophilicity of the final carbanion. Furthermore, ortho-substitution introduces a chelation effect that fundamentally alters the Schlenk equilibrium and stability profile.

This guide analyzes these electronic vectors and provides field-proven protocols for the safe synthesis and handling of methoxy-substituted arylmagnesium halides.

The Electronic Landscape: Resonance vs. Induction[1]

To predict the behavior of methoxy-substituted Grignards, one must decouple the inductive (-I) and mesomeric (+M) components of the substituent effect.

The Hammett Conflict

The methoxy group is unique because its inductive and resonance effects oppose each other. The net electronic influence depends entirely on the position relative to the magnesium center.

| Position | Dominant Effect | Electronic Outcome | Hammett Constant ( | Impact on C-Mg Bond |

| Para (p-OMe) | Resonance (+M) | Strong Electron Donation | Increased Nucleophilicity | |

| Meta (m-OMe) | Induction (-I) | Electron Withdrawal | Decreased Nucleophilicity | |

| Ortho (o-OMe) | Chelation + Res. | Steric/Electronic Saturation | N/A (Steric dominance) | Kinetic Stabilization |

Mechanistic Visualization

The following diagram illustrates how the methoxy group alters electron density at the reactive center (C1), influencing both the oxidative addition step (formation) and the nucleophilic attack (reaction).

Caption: The dual electronic pathways of the methoxy substituent. Resonance (+M) dominates at the para position, increasing carbanion density but strengthening the precursor C-X bond.

The Formation Paradox: Kinetic Barriers & Safety

The primary safety risk with methoxy-substituted Grignards lies in their preparation.

The "Induction Latency" Danger

The electron-rich nature of p-bromoanisole renders the C-Br bond less electrophilic, making the initial oxidative addition of Magnesium (

-

The Trap: Operators often heat the mixture when the reaction fails to initiate.

-

The Runaway: Once the passive oxide layer on the Mg is breached, the accumulated halide reacts simultaneously. The electron-donating methoxy group then stabilizes the transition state of the propagation steps, leading to a violent exotherm.

The Ortho-Chelation Effect

When the methoxy group is ortho to the halogen, it acts as an intramolecular Lewis base.

-

Mechanism: The oxygen lone pair coordinates to the empty p-orbital of the magnesium species.

-

Result: This forms a pseudo-cyclic 5-membered ring (if solvated) or rigidifies the complex. While this stabilizes the reagent against thermal decomposition (benzyne formation is rare with Mg compared to Li), it can retard the rate of subsequent reactions with electrophiles due to the "saturated" coordination sphere of the Mg atom.

Caption: Stabilization of o-methoxyphenylmagnesium bromide via intramolecular coordination of the methoxy oxygen to the magnesium center.

Advanced Synthesis Protocols

For drug development applications, reliability is paramount. The classical method (Mg turnings) is often replaced by Magnesium-Halogen Exchange to avoid induction periods.

Method A: The "Turbo Grignard" Exchange (Recommended)

This method utilizes Knochel’s reagent (

-

Mechanism: Fast Br/Mg exchange driven by the formation of a more stable alkyl halide (

) and the breakdown of aggregates by LiCl. -

Advantages:

-

Operates at -15°C to 0°C (High safety).

-

Quantitative conversion within 30 minutes.

-

Tolerates sensitive functional groups.[2]

-

Protocol:

-

Inert: Flame-dry a Schlenk flask and purge with Argon.

-

Charge: Add p-bromoanisole (1.0 equiv) and dry THF (0.5 M concentration).

-

Exchange: Cool to -15°C. Dropwise add

(1.1 equiv, commercially available in THF). -

Monitor: Stir for 30 min. Verify conversion via GC-MS (iodolysis aliquot).

-

Use: The resulting p-methoxyphenylmagnesium chloride is ready for use.

Method B: Classical Activation (If Mg metal is required)

If elemental Mg must be used, DIBAL-H activation is the gold standard for initiating sluggish electron-rich halides.

Protocol:

-

Activate: Suspend Mg turnings (1.2 equiv) in dry THF. Add 1 mol% DIBAL-H (1M in hexane).

-

Wait: Stir for 5 minutes. The solution will darken, indicating oxide removal.

-

Initiate: Add 5% of the p-bromoanisole solution. Heating is rarely required with DIBAL activation.

-

Feed: Once exotherm is observed, add remaining halide dropwise to maintain gentle reflux.

Comparative Data: Stability & Reactivity[4]

The following table summarizes the reactivity profiles of methoxy-substituted Grignards compared to the unsubstituted phenyl analog.

| Substituent | Formation Rate (Classical) | Nucleophilicity (Relative to PhMgBr) | Stability (Thermal) | Recommended Synthesis |

| H (Phenyl) | Fast | 1.0 (Reference) | High | Classical Mg |

| 4-OMe (Para) | Slow (Induction Risk) | High (>1.5x) | Moderate | Mg-Halogen Exchange |

| 3-OMe (Meta) | Moderate | Low (<0.8x) | High | Classical Mg |

| 2-OMe (Ortho) | Moderate | Moderate (Steric hindrance) | Very High (Chelation) | Mg-Halogen Exchange |

Note: Nucleophilicity estimates based on relative rates of addition to benzophenone.

Process Safety Decision Matrix

Use this workflow to select the safest synthesis route for your specific methoxy-aryl substrate.

Caption: Decision matrix for selecting the synthesis method based on electronic and steric risks.

References

-

Knochel, P., et al. (2004).[1][3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

-

Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society. Link

-

Organic Syntheses. (1977). "2-Methoxyphenylmagnesium Bromide."[5][6] Organic Syntheses, Coll. Vol. 6, p.776. Link

-

Ziegler, D. S., & Knochel, P. (2019). "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry – A European Journal. Link

-

Sigma-Aldrich. "4-Methoxyphenylmagnesium bromide Product Sheet." Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Cross-Coupling with 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide

Executive Summary

3,5-Dimethyl-4-methoxyphenylmagnesium bromide (CAS 185416-17-5) is a specialized, electron-rich aryl Grignard reagent employed in the synthesis of biaryl scaffolds, particularly for pharmaceutical intermediates and agrochemicals. Unlike sterically hindered ortho-substituted Grignards, this reagent possesses meta-methyl substituents, rendering the carbon-magnesium bond highly nucleophilic and accessible.

This guide provides an optimized protocol for utilizing this reagent in Kumada-Corriu cross-coupling reactions , addressing the specific challenges of oxidative homocoupling and moisture sensitivity. We also detail a precise titration method (Knochel's protocol) to ensure stoichiometric accuracy, a critical factor often overlooked in bench-scale synthesis.

Reagent Profile & Chemical Identity

| Property | Specification |

| Chemical Name | 3,5-Dimethyl-4-methoxyphenylmagnesium bromide |

| Structure | MgBr at C1; H at C2/C6; Me at C3/C5; OMe at C4 |

| Electronic Nature | Highly Electron-Rich (Synergistic donation from p-OMe and m-Me) |

| Steric Profile | Non-hindered at reaction center (C1); Meta-hindered |

| Typical Solvent | THF or 2-MeTHF (0.5 M solution) |

| Key Risk | Wurtz Homocoupling (Biaryl formation) |

Structural Causality

The positioning of the methyl groups at the 3 and 5 positions (relative to Mg) is chemically significant. Because the positions ortho to the magnesium (2 and 6) are unsubstituted protons, the steric barrier to transmetallation is low. However, the electron-donating methoxy and methyl groups make the C-Mg bond significantly more polarized than in phenylmagnesium bromide. This increases the rate of oxidative addition to catalysts but also heightens the risk of protonation by trace moisture.

Core Protocol: Titration (The Knochel Method)

Why this is mandatory: Commercial Grignard reagents degrade over time, forming alkoxides that do not participate in coupling but affect stoichiometry. Standard acid-base titration is inaccurate because it counts these basic impurities. The Knochel method uses iodine to selectively oxidize the C-Mg bond, providing the active concentration.

Materials

-

Titrant: Iodine (

) solution in THF (approx. 1.0 M, weighed precisely). -

Analyte: Grignard aliquot.

-

Medium: Saturated LiCl in THF (0.5 M).

Step-by-Step Procedure

-

Prepare LiCl/THF: Flame-dry a flask under Argon. Add anhydrous LiCl and dry THF to create a 0.5 M solution. (LiCl accelerates the reaction and solubilizes the resulting Mg salts).

-

Blanking: Weigh a precise amount of iodine (e.g., 254 mg, 1 mmol) into a dry flask and dissolve in 5 mL of the LiCl/THF solution. The solution will be dark brown.

-

Titration:

-

Calculation:

(Note: The factor of 2 accounts for the stoichiometry:

Application: Kumada-Corriu Cross-Coupling

This protocol is optimized for coupling 3,5-dimethyl-4-methoxyphenylmagnesium bromide with aryl bromides using a Nickel(II) catalyst. Nickel is preferred over Palladium for this specific electron-rich nucleophile due to faster oxidative addition rates and lower cost.

Reaction Workflow

Figure 1: Optimized workflow for Kumada coupling of electron-rich Grignards.

Detailed Protocol

Reagents:

-

Substrate: 4-Bromotoluene (Model electrophile).

-

Reagent: 3,5-Dimethyl-4-methoxyphenylmagnesium bromide (Titrated).

-

Catalyst:

[Dichloro(1,3-bis(diphenylphosphino)propane)nickel].

Procedure:

-

Catalyst Loading: In a flame-dried Schlenk flask, dissolve the aryl bromide (1.0 equiv) and

(0.03 equiv, 3 mol%) in anhydrous THF (5 mL/mmol).-

Expert Insight:

is chosen because the bidentate phosphine ligand prevents

-

-

Temperature Control: Cool the mixture to 0°C in an ice bath.

-

Causality: Electron-rich Grignards are prone to homocoupling (reacting with themselves) at higher temperatures. Cooling suppresses this side reaction.

-

-

Addition: Add the Grignard reagent (1.2 equiv) dropwise over 20–30 minutes.

-

Visual Cue: The solution often changes from orange/red to a dark yellow-brown as the active Ni(0) species is generated.

-

-

Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC or HPLC.

-

Quench: Carefully add saturated aqueous

. -

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

Mechanistic Pathway (Catalytic Cycle)[4]

Figure 2: Ni-catalyzed Kumada cycle. Ar' represents the 3,5-dimethyl-4-methoxyphenyl group.[3][4]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in solvent/atmosphere | Use fresh anhydrous THF; keep under Argon positive pressure. |

| Homocoupling (Dimer) | Addition too fast or Temp too high | Slow down addition rate; maintain 0°C during addition. |

| No Reaction | Catalyst deactivated | Ensure Ni(II) source is dry (green powder). If red/brown, it may be oxidized. |

| Precipitation | Magnesium salts crashing out | Add anhydrous LiCl (1.0 equiv) to the reaction mixture to solubilize salts (Knochel's Turbo-Grignard principle). |

References

-

Knochel, P. et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006, No. 5, pp. 890–891.[5]

-

Kumada, M. et al. "Nickel-Catalyzed Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides." Journal of the American Chemical Society, 1972, 94(12), 4374–4376.

-

Standley, E. A., & Jamison, T. F. "Nickel-Catalyzed Kumada Cross-Coupling Reactions." Nature, 2014. (General reference for Ni-catalysis mechanisms).

-

Sigma-Aldrich/Merck. "Product Specification: 3,5-Dimethyl-4-methoxyphenylmagnesium bromide." (Note: Search CAS 185416-17-5 for specific CoA).

Sources

3,5-dimethyl-4-methoxyphenylmagnesium bromide as a nucleophile in organic synthesis

Application Note: 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide [1]

Part 1: Executive Summary

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is a specialized, electron-rich aryl Grignard reagent used primarily to introduce the 2,6-dimethylanisole motif into complex organic frameworks. Structurally, it features a nucleophilic carbon at the para position relative to the methoxy group.

Unlike mesityl (2,4,6-trimethylphenyl) Grignard reagents, which are sterically hindered at the nucleophilic center, this reagent combines high nucleophilicity (due to the electron-donating methoxy and methyl groups) with steric accessibility at the reacting carbon (C1). The steric bulk is located at the "rear" of the molecule (C3/C5), effectively blocking the ortho positions of the methoxy group. This makes it a critical intermediate for synthesizing hindered phenols (antioxidant pharmacophores) and specific tyrosine kinase inhibitors.

Key Chemical Characteristics:

-

Role: Strong Nucleophile / Hard Base.

-

Precursor: 4-Bromo-2,6-dimethylanisole (CAS 14804-38-7).[2]

-

Electronic Profile: Highly electron-rich (activated ring).

-

Solvent Compatibility: THF (preferred for stability), Diethyl Ether.

Part 2: Preparation & Handling Protocols

While commercially available as a 0.5 M solution in THF, in-house preparation is often required for scale-up or to ensure maximum titer.

Synthesis Protocol

Reaction Overview: The synthesis proceeds via the insertion of Magnesium metal into the C-Br bond of 4-bromo-2,6-dimethylanisole.

Reagents:

-

Substrate: 4-Bromo-2,6-dimethylanisole (1.0 equiv).

-

Metal: Magnesium turnings (1.1 equiv), oven-dried.

-

Solvent: Anhydrous THF (stabilized).

-

Initiator: Iodine crystal (catalytic) or 1,2-Dibromoethane (5 mol%).

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet. Allow to cool under N₂ flow.

-

Loading: Add Mg turnings (1.1 equiv) and a single crystal of Iodine. Dry stir for 5 minutes to mechanically activate the surface.

-

Initiation: Add enough anhydrous THF to cover the Mg. Add approx. 5% of the total 4-bromo-2,6-dimethylanisole solution.

-

Observation: Disappearance of the iodine color and mild exothermicity indicate initiation. If no reaction occurs, heat gently with a heat gun or add 2-3 drops of 1,2-dibromoethane.

-

-

Addition: Once reflux is sustained by the reaction heat, add the remaining bromide (dissolved in THF) dropwise over 30–45 minutes. Maintain a gentle reflux.

-

Completion: After addition, reflux at 65°C for 1 hour. The solution should turn dark grey/brown.

-

Filtration: Cool to room temperature. Transfer via cannula through a glass wool plug (to remove unreacted Mg) into a dry Schlenk storage flask.

Titration (Mandatory Quality Control)

Because electron-rich Grignards can undergo Wurtz coupling (homocoupling) during storage, exact concentration must be determined before use.

Method: Salicylaldehyde Phenylhydrazone Titration

-

Dissolve salicylaldehyde phenylhydrazone (weighed amount) in dry THF.

-

Add the Grignard reagent dropwise via syringe.

-

Endpoint: The solution transitions from yellow to bright orange (formation of the dianion).

-

Calculate Molarity (

) using:

Part 3: Reaction Workflows & Applications

Workflow Visualization

The following diagram illustrates the preparation and divergent reactivity pathways.

Figure 1: Synthesis and divergent application pathways of the Grignard reagent.

Application A: Synthesis of Hindered Phenol Precursors

This reagent is the most efficient route to introduce a "masked" hindered phenol. The 3,5-dimethyl-4-methoxy motif can be converted to a 2,6-dimethylphenol (similar to Vitamin E or BHT structures) via demethylation.

Protocol (Addition to Benzaldehyde):

-

Setup: Charge a flask with Benzaldehyde (1.0 equiv) in THF at 0°C.

-

Addition: Add 3,5-Dimethyl-4-methoxyphenylmagnesium bromide (1.2 equiv) dropwise.

-

Note: The electron-rich nature of the Grignard makes this reaction fast. Cryogenic cooling (-78°C) is usually unnecessary unless the electrophile is highly sensitive.

-

-

Quench: Pour into sat. NH₄Cl.

-

Result: Formation of the secondary alcohol.

-

Downstream: The methoxy group can be cleaved using BBr₃ or HBr to reveal the phenol.

Application B: Palladium-Catalyzed Cross-Coupling

Used to synthesize biaryls where one ring requires electron-donating character.

-

Kumada Coupling: Direct reaction with Aryl Bromides/Iodides using Pd(dppf)Cl₂.

-

Suzuki-Miyaura (Indirect): The Grignard is first trapped with Trimethyl borate to form the 3,5-dimethyl-4-methoxyphenylboronic acid , a stable solid used in Suzuki couplings.

Part 4: Data Summary & Properties

| Property | Value | Context |

| Molecular Formula | C₉H₁₁BrMgNO* | Nominal Grignard formula: C₉H₁₁BrMgO |

| Molecular Weight | 239.40 g/mol | |

| Density | 0.949 g/mL | As 0.5M solution in THF |

| Appearance | Dark Brown/Grey Liquid | Sensitive to air/moisture |

| Stability | Weeks at 4°C | Must be under Inert Gas (Ar/N₂) |

| Key Reactivity | Nucleophilic Aromatic Substitution | Unhindered at C1, Hindered at C3/C5 |

(Note: Molecular formula in table refers to the active species in ether)

Part 5: Safety & References

Safety Profile

-

Hazard: Reacts violently with water to release heat and flammable gases.

-

Skin: Causes severe skin burns.[3]

-

Storage: Store in a dedicated flammables cabinet, under positive pressure of Argon. Use Sure/Seal™ bottles or Schlenk lines for transfer.

References

-

Commercial Availability & Properties

-

Precursor Data

-

PubChem. 4-Bromo-2,6-dimethylanisole (Compound CID 278654).

-

- General Methodology (Grignard Preparation)

- Titration Method: Love, B. E.; Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org. Chem. 1999, 64, 3755.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Brom-2,6-Dimethylanisol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal , Thermo Scientific 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,5-二甲基-4-甲氧基苯基溴化镁 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

Technical Application Note: Reaction of 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide with Carbonyls

[1]

Executive Summary

The 3,5-dimethyl-4-methoxyphenyl moiety is a privileged structural motif in medicinal chemistry, appearing in BET bromodomain inhibitors, podophyllotoxin analogs, and various kinase inhibitors.[1] Its introduction is most reliably achieved via the Grignard reagent 3,5-dimethyl-4-methoxyphenylmagnesium bromide (1) .[1]

Unlike sterically encumbered Grignard reagents (e.g., mesitylmagnesium bromide), (1) possesses an electron-rich nucleophilic center that is relatively unhindered sterically, as the methyl substituents are located meta to the magnesium bond.[1] This unique electronic-steric profile grants it high nucleophilicity toward carbonyls but requires stringent anhydrous conditions to prevent protonolysis.[1] This guide details the generation of (1) from 4-bromo-2,6-dimethylanisole and its subsequent 1,2-addition to aldehydes and ketones.[1]

Chemical Identity & Structural Analysis[1]

Understanding the geometry of the reagent is critical for predicting reactivity.

-

Precursor: 4-Bromo-2,6-dimethylanisole (CAS: 14804-38-7).[1]

-

Active Reagent: 3,5-Dimethyl-4-methoxyphenylmagnesium bromide.[1][2][3]

-

Electronic Character: Highly electron-rich due to the cumulative donating effects of the para-methoxy and two meta-methyl groups.[1]

-

Steric Environment: The nucleophilic carbon (C1) is flanked by protons. The bulky methyl groups are at C3 and C5, remote from the reaction center. Consequently, this reagent does not exhibit the kinetic stabilization typical of ortho-substituted aryl Grignards, making it highly reactive.[1]

Pathway Visualization

The following diagram illustrates the formation and reaction pathway, highlighting the critical transition states.

Figure 1: Reaction pathway for the generation and carbonyl addition of 3,5-dimethyl-4-methoxyphenylmagnesium bromide.[1]

Experimental Protocols

Protocol A: Preparation of 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (0.5 M in THF)

Safety Note: This reaction is exothermic. Ensure the system is vented through an inert gas line. THF must be distilled from sodium/benzophenone or obtained from a solvent purification system immediately prior to use.

Materials:

-

4-Bromo-2,6-dimethylanisole (10.75 g, 50 mmol)[1]

-

Magnesium turnings (1.34 g, 55 mmol, 1.1 equiv)[1]

-

Iodine (single crystal)[1]

-

Anhydrous THF (100 mL)

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Argon or Nitrogen.

-

Activation: Add magnesium turnings and the iodine crystal to the flask. Heat the flask gently with a heat gun until iodine vapor sublimes, coating the Mg surface (chemical activation). Allow to cool.

-

Initiation: Add 10 mL of anhydrous THF to the Mg. Prepare a solution of the aryl bromide (10.75 g) in 90 mL THF in the addition funnel. Add approximately 5 mL of the bromide solution to the Mg turnings.

-

Checkpoint: Initiation is signaled by the disappearance of the iodine color, mild bubbling, and a slight temperature rise. If initiation does not occur within 5 minutes, gently warm the flask to 40°C.

-

-

Propagation: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes. Regulate the rate to maintain a gentle internal reflux without external heating.

-

Completion: After addition, reflux the mixture at 65°C for 1 hour to ensure complete consumption of the bromide.

-

Titration (Optional but Recommended): Titrate a 1 mL aliquot using salicylaldehyde phenylhydrazone or iodine to determine the precise molarity (typically 0.45 – 0.50 M).

Protocol B: General Procedure for Addition to Aldehydes/Ketones

Reagent Stoichiometry: Use 1.2 – 1.5 equivalents of Grignard reagent per equivalent of carbonyl compound to account for adventitious moisture and enolization side reactions.

Procedure:

-

Substrate Preparation: Dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF (0.2 M concentration) in a flame-dried flask under Argon. Cool the solution to 0°C (ice bath).

-

Note: For highly hindered ketones, room temperature may be required.[1]

-

-

Addition: Transfer the Grignard solution prepared in Protocol A (1.2 – 1.5 equiv) via cannula or syringe to the carbonyl solution dropwise over 15 minutes.

-

Observation: A color change (often yellow to orange/brown) indicates complex formation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS.[1] Most aldehydes react within 1 hour; ketones may require 2–4 hours.

-

Quench: Cool the mixture back to 0°C. Quench by slow addition of Saturated Aqueous Ammonium Chloride (sat. NH4Cl).

-

Caution: Exothermic hydrolysis.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x). Combine organics, wash with Brine, dry over Na2SO4, filter, and concentrate.[1]

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on the physicochemical properties of the 3,5-dimethyl-4-methoxyphenyl group.

| Issue | Probable Cause | Corrective Action |

| No Initiation | Mg surface passivated; THF wet.[1] | Add 1-2 drops of 1,2-dibromoethane (entrainment method).[1] Ensure THF is <50 ppm water. |

| Low Yield (Aldehyde) | Enolization of aldehyde; moisture. | Use 1.5 equiv Grignard. Add CeCl3 (anhydrous) to promote addition (Luche-type conditions).[1] |

| Wurtz Coupling | Overheating during formation. | Keep temperature <65°C. Dilute bromide solution further. |

| Unreacted Ketone | Steric hindrance (on ketone). | Reflux the reaction mixture for 12-24 hours. Add Lewis acid (e.g., BF3[1]·OEt2) to activate ketone. |

Decision Logic for Solvent & Additives[1]

Figure 2: Decision tree for optimizing reaction conditions based on substrate sterics.

Case Study Applications

Application 1: Synthesis of BET Bromodomain Inhibitor Intermediates

In the development of 3,5-dimethylisoxazole-based BET inhibitors, the 3,5-dimethyl-4-methoxyphenyl group is often introduced to occupy the WPF shelf of the bromodomain.[1]

-

Reaction: Addition of (1) to a heterocyclic aldehyde (e.g., 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxaldehyde).[1][4]

-

Outcome: High yields (>90%) of the secondary alcohol are typically observed due to the high nucleophilicity of the aryl Grignard overcoming the electron-rich nature of the heterocyclic aldehyde.

Application 2: Synthesis of Diarylmethanols

Reaction with benzaldehydes yields diarylmethanols, which are precursors to triarylmethanes (via Friedel-Crafts alkylation).[1] The electron-donating methoxy group stabilizes the resulting carbocation intermediates in subsequent steps.

References

-

PrepChem. Synthesis of 4-methoxyphenylmagnesium bromide and derivatives. (Adapted protocol for substituted anisoles). Available at: [Link][1]

-

Journal of Medicinal Chemistry. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (Application of the moiety in drug design). Available at: [Link]

-

Organic Syntheses. Preparation of Methoxyphenylmagnesium Bromide Derivatives. Coll. Vol. 6, p. 101.[1] Available at: [Link][1]

nucleophilic addition of Grignard reagents to carbonyls experimental procedure

Abstract

This application note provides a rigorous, field-validated protocol for the nucleophilic addition of Grignard reagents to carbonyl compounds (aldehydes, ketones, esters). Unlike standard textbook procedures, this guide addresses the critical "hidden variables" that determine success in pharmaceutical scale-up and complex molecule synthesis: precise titer determination, induction period management, and emulsion-free workup strategies.

Strategic Introduction

The Grignard reaction remains a cornerstone of carbon-carbon bond formation in drug discovery. However, its efficacy is often compromised by variable reagent quality and side reactions such as enolization, reduction (β-hydride transfer), and Wurtz coupling. This protocol mitigates these risks through a standardized workflow that prioritizes anhydrous integrity and kinetic control .

Critical Parameters & Optimization

| Parameter | Recommendation | Scientific Rationale |

| Solvent System | THF or Et₂O (Anhydrous) | THF coordinates Mg more strongly, increasing reactivity but also promoting Wurtz coupling. Et₂O is milder and safer for thermally unstable intermediates. |

| Magnesium Activation | Iodine (I₂) or 1,2-Dibromoethane | Removes the MgO passivation layer.[1] 1,2-Dibromoethane releases ethylene, exposing a fresh metal lattice without contaminating the product. |

| Temperature Control | 0°C to -78°C (Addition) | Low temperatures suppress competing β-hydride reduction and enolization side pathways. |

| Stoichiometry | 1.1 - 1.5 equivalents | Excess reagent accounts for adventitious moisture and non-productive enolization. |

Experimental Protocol

Phase A: Equipment Preparation (The "Dry" Chain)

-

Glassware: All glassware (Schlenk flasks, condensers, addition funnels) must be flame-dried under vacuum and backfilled with Argon (3 cycles).

-

Atmosphere: Positive pressure of inert gas (Ar or N₂) is mandatory throughout. Argon is preferred due to its higher density, providing a better "blanket" over the solution.

Phase B: Preparation of the Grignard Reagent

Note: Commercially available Grignard reagents often degrade. Fresh preparation or precise titration is required.

-

Magnesium Loading: Charge a 3-neck round-bottom flask with Magnesium turnings (1.1 equiv).

-

Activation (The "Entrainment" Method):

-

Add enough anhydrous THF to cover the Mg.

-

Add a single crystal of Iodine OR 2-3 drops of 1,2-dibromoethane.

-

Observation: The disappearance of the iodine color or the evolution of ethylene bubbles indicates successful activation.

-

-

Initiation: Add 5-10% of the total alkyl halide volume dropwise. Wait for the exotherm (solvent reflux) to confirm initiation.

-

Caution: Do NOT add the remaining halide until initiation is confirmed. Accumulation of unreacted halide can lead to a thermal runaway.

-

-

Propagation: Dilute the remaining halide in THF (1:1 v/v) and add dropwise to maintain a gentle reflux. Post-addition, reflux for 1 hour to ensure completion.

Phase C: Precise Titration (No-D NMR Method)

Standard colorimetric titrations are subjective. The No-Deuterium (No-D) NMR method is superior for accuracy.

-

Standard: Weigh approx. 150 mg of 1,5-cyclooctadiene (COD) or trimethoxybenzene into a dry NMR tube.

-

Sample: Add 0.50 mL of the Grignard solution via gastight syringe.

-

Solvent: Dilute with 0.5 mL of anhydrous benzene or toluene (non-deuterated).

-

Analysis: Run a ¹H NMR with a delay (d1) > 10s. Integrate the reagent signals against the standard to calculate Molarity.

Phase D: Nucleophilic Addition[2]

-

Substrate Prep: Dissolve the carbonyl compound in anhydrous THF (0.5 M). Cool to 0°C (or -78°C for enolizable ketones).

-

Addition: Transfer the titrated Grignard reagent via cannula or pressure-equalizing funnel dropwise over 30 minutes.

-

Mechanistic Note: Slow addition prevents local heating, minimizing the formation of reduction byproducts.

-

-

Monitoring: Monitor by TLC or LCMS. Quench a small aliquot in MeOH for analysis.

Phase E: Quenching & Workup (The "Emulsion-Killer" Method)

Direct acid quenching often precipitates magnesium salts as a gelatinous mess (emulsion). Use the Fieser or Ammonium Chloride method.

Method 1: Saturated NH₄Cl (General Purpose)

-

Cool reaction mixture to 0°C.

-

Slowly add saturated aqueous NH₄Cl.

-

Stir vigorously until two clear layers form. The mild acidity (pH ~5) protonates the alkoxide without dehydrating tertiary alcohols.

Method 2: Fieser Workup (For Large Scale/Aluminum Hydrides)

-

Add

mL H₂O (where -

Add

mL 15% NaOH.[3] -

Add

mL H₂O. -

Filter the resulting granular white solid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Initiation | Passivated Mg surface | Add 1,2-dibromoethane; sonicate the flask; use Rieke Magnesium for difficult substrates. |

| Low Yield (Reduction) | Switch solvent to Et₂O; lower reaction temperature (-78°C); use organolithium alternative. | |